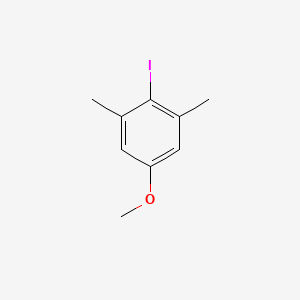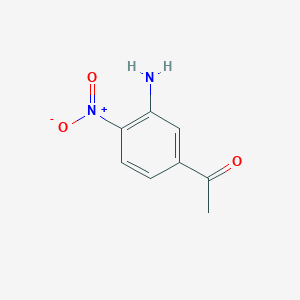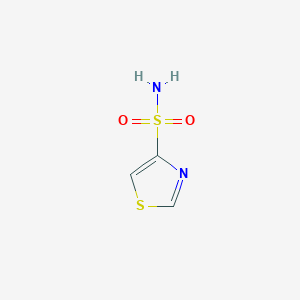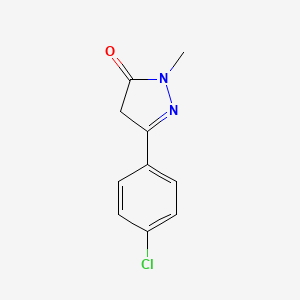
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene
Vue d'ensemble
Description
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene, also known as TFCB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TFCB is a cyclic molecule that contains both cyclobutene and benzene rings, which makes it an interesting target for synthesis and study. In
Applications De Recherche Scientifique
Fluorinated Compounds Synthesis
Polyhalogenated heterocyclic compounds, including those derived from reactions involving hexafluorobut-2-yne, demonstrate significant utility in the synthesis of fluorinated benzene derivatives. These reactions are crucial for creating compounds with varied industrial and pharmaceutical applications, due to the unique properties imparted by fluorine atoms, such as increased stability and lipophilicity (Chambers, Roche, & Rock, 1996).
Photocatalysis and Radical Reactions
Visible-light-induced atom transfer radical addition and cyclization of perfluoroalkyl halides with 1,n-enynes have been developed to produce halo-perfluorinated N-heterocycles. This method offers a mild and atom-economic access to perfluorinated compounds, highlighting the potential of (3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene and similar structures in photocatalytic and radical-based synthetic chemistry (Wang et al., 2019).
Organic Electronics
The synthesis and ambipolar charge transport properties of tetrafluoropentacene, prepared from a precursor to the central benzene ring, indicate potential applications in organic field-effect transistors (OFETs). Similar fluorinated cyclobutene derivatives could exhibit unique electronic properties useful for the development of electronic materials (Chien et al., 2013).
Molecular Receptors
Computational studies and synthesis of molecular receptors for disubstituted benzenes and biphenyls highlight the role of cyclobutene and fluorinated compounds in creating selective binding sites for specific organic molecules. This research can lead to applications in sensing, separation technologies, and supramolecular chemistry (Macias et al., 2000).
Propriétés
IUPAC Name |
(3,3,4,4-tetrafluorocyclobuten-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCNNWHXJDOTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10606416 | |
| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,4,4-Tetrafluoro-cyclobut-1-enyl)-benzene | |
CAS RN |
313-28-0 | |
| Record name | (3,3,4,4-Tetrafluorocyclobut-1-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10606416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3-Nitro[1,1'-biphenyl]-2-yl)methanol](/img/structure/B1628059.png)












